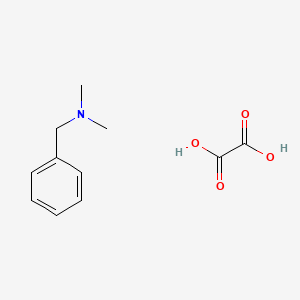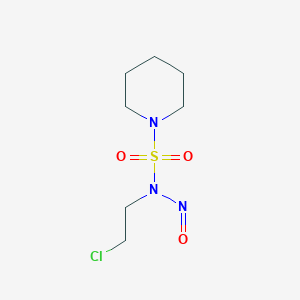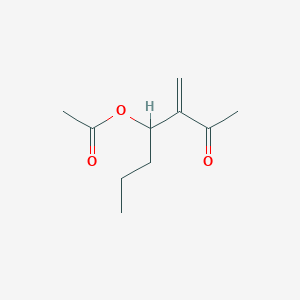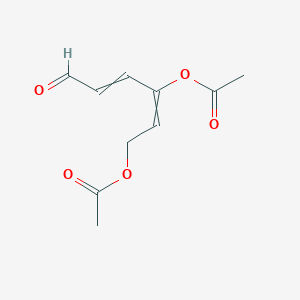
N,N-dimethyl-1-phenylmethanamine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-phenylmethanamine;oxalic acid is a compound that combines N,N-dimethyl-1-phenylmethanamine, an organic amine, with oxalic acid, an organic dicarboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-phenylmethanamine typically involves the alkylation of benzylamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction proceeds as follows:
-
Alkylation Reaction
Reactants: Benzylamine, Dimethyl sulfate (or Methyl iodide), Base (e.g., Sodium hydroxide)
Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature.
:Equation: C6H5CH2NH2+2CH3I→C6H5CH2N(CH3)2+2HI
-
Formation of the Oxalate Salt
Reactants: N,N-dimethyl-1-phenylmethanamine, Oxalic acid
Conditions: The amine is reacted with oxalic acid in an aqueous or alcoholic solution.
:Equation: C6H5CH2N(CH3)2+HOOC-COOH→C6H5CH2N(CH3)2H2C2O4
Industrial Production Methods
Industrial production of N,N-dimethyl-1-phenylmethanamine;oxalic acid follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylbenzylamine oxide.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and alkylating agents are typical reagents.
Major Products
Oxidation: N,N-dimethylbenzylamine oxide
Reduction: Benzylamine and dimethylamine
Substitution: Various substituted benzylamines depending on the reagents used
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1-phenylmethanamine;oxalic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including analgesic and anesthetic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism by which N,N-dimethyl-1-phenylmethanamine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylbenzylamine: Similar structure but lacks the oxalic acid component.
Benzylamine: The parent compound without the dimethyl groups.
N,N-dimethylaniline: Similar dimethylamino group but attached to an aniline rather than a benzyl group.
Uniqueness
N,N-dimethyl-1-phenylmethanamine;oxalic acid is unique due to the presence of both the dimethylamino group and the oxalic acid component
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Eigenschaften
CAS-Nummer |
128457-91-0 |
|---|---|
Molekularformel |
C11H15NO4 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
N,N-dimethyl-1-phenylmethanamine;oxalic acid |
InChI |
InChI=1S/C9H13N.C2H2O4/c1-10(2)8-9-6-4-3-5-7-9;3-1(4)2(5)6/h3-7H,8H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
IYWSYVMVRRFMKX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)


![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)





![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)
![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)
![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)


